Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-
Description
This compound features a benzene ring substituted with a chloromethyl sulfonyl (-SO₂-CH₂Cl) group at position 1 and a trifluoromethyl (-CF₃) group at position 3. The sulfonyl group is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution, while the trifluoromethyl group further enhances this effect.
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-5-15(13,14)7-3-1-6(2-4-7)8(10,11)12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHQTHPRLQLREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459514 | |
| Record name | Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-72-9 | |
| Record name | Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chloromethylation of benzene derivatives followed by sulfonylation. The reaction conditions often include the use of catalysts such as aluminum chloride or iron to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the benzene ring undergoes substitution with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used in the presence of catalysts like aluminum chloride or iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds .
Scientific Research Applications
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-Chloro-4-(trifluoromethyl)benzene (CAS 98-56-6)
- Molecular Formula : C₇H₄ClF₃
- Molecular Weight : 180.56 g/mol
- Key Substituents : Chloro (-Cl), trifluoromethyl (-CF₃).
- Properties : Lacks the sulfonyl group, making it less polar and reactive compared to the target compound. It is used as an industrial solvent and intermediate in fluorochemical synthesis .
2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene (CAS 883543-26-8)
- Molecular Formula : C₈H₅ClF₄
- Molecular Weight : 212.57 g/mol
- Key Substituents : Chloromethyl (-CH₂Cl), fluoro (-F), trifluoromethyl (-CF₃).
- Synthesis : Produced via chloromethylation of fluorinated benzene derivatives. The fluoro group enhances stability and influences regioselectivity in further reactions. Applications include pharmaceutical intermediates .
1-(Chloromethyl)-4-(Methylsulfonyl)-2-(Trifluoromethyl)Benzene
- Molecular Formula : C₉H₈ClF₃O₂S (estimated)
- Key Substituents : Chloromethyl (-CH₂Cl), methyl sulfonyl (-SO₂-CH₃), trifluoromethyl (-CF₃).
4-Chlorophenyl Methyl Sulfone (CAS BD23328)
- Molecular Formula : C₇H₇ClO₂S
- Molecular Weight : 190.65 g/mol
- Key Substituents : Chloro (-Cl), methyl sulfonyl (-SO₂-CH₃).
- Applications : Serves as a chemical intermediate, highlighting the role of sulfonyl groups in modifying reactivity and solubility .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|---|---|
| Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- | N/A | ~258.65 (calculated) | Not reported | Likely polar organic solvents | High (due to -SO₂ and -CF₃ groups) |
| 1-Chloro-4-(trifluoromethyl)benzene | 98-56-6 | 180.56 | 139–141 | Insoluble in water | Moderate (electrophilic substitution hindered) |
| 2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene | 883543-26-8 | 212.57 | Not reported | Organic solvents | High (chloromethyl group enables functionalization) |
| 4-Chlorophenyl Methyl Sulfone | BD23328 | 190.65 | Not reported | Moderate in DMSO | Moderate (sulfonyl group stabilizes intermediates) |
Biological Activity
Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-, also known as 1-(chloromethyl)-4-(trifluoromethyl)benzene, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H6ClF3O2S
- Molecular Weight : 236.65 g/mol
- CAS Number : 939-99-1
The compound features a chloromethyl group and a trifluoromethyl group attached to a benzene ring, which contributes to its unique chemical reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that compounds containing sulfonyl groups can act as enzyme inhibitors. For instance, similar compounds have been shown to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and respiration .
Antimicrobial Properties
Studies have suggested that benzene derivatives with sulfonyl groups exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing the compound's stability and reactivity against microbial targets .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by inhibiting specific signaling pathways. The mechanism often involves the disruption of cellular functions through enzyme inhibition .
Case Studies
- Anticancer Activity in Breast Cancer Cells : A study evaluated the effects of sulfonyl-containing benzene derivatives on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications in oncology .
- Antimicrobial Efficacy Against Gram-positive Bacteria : Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus. The findings revealed that these compounds effectively inhibited bacterial growth, highlighting their potential as antibacterial agents .
Comparative Analysis
To understand the uniqueness of benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)- | Chloromethyl & trifluoromethyl groups | Antimicrobial, Anticancer |
| 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | Fluoro & trifluoromethyl groups | Limited antimicrobial activity |
| Sulfanilamide | Aminobenzenesulfonamide | Antibiotic properties |
Q & A
Q. What synthetic strategies are recommended for introducing the chloromethyl sulfonyl and trifluoromethyl groups onto a benzene ring?
- Methodological Answer: The synthesis typically involves sequential functionalization. For the trifluoromethyl group, electrophilic substitution using CF reagents (e.g., CFI or CFCu) under anhydrous conditions with Lewis acid catalysts (e.g., AlCl) is effective. The chloromethyl sulfonyl group can be introduced via sulfonation (using chlorosulfonic acid) followed by chloromethylation (with formaldehyde/HCl or ClCHSOCl). Key parameters include maintaining low temperatures (0–5°C) during sulfonation to minimize side reactions and rigorous moisture exclusion .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer: Use multinuclear NMR (1H, 13C, 19F) to verify substituent positions and integration ratios. Mass spectrometry (EI or ESI) confirms molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-reference retention times with standards and quantify impurities using calibration curves .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl, SO). Store the compound in airtight containers at 2–8°C, away from moisture and oxidizing agents. Use personal protective equipment (nitrile gloves, safety goggles) and monitor for hydrolytic degradation using pH strips or ion-specific electrodes .
Advanced Research Questions
Q. How can contradictions in NMR chemical shifts for the chloromethyl sulfonyl group be resolved?
- Methodological Answer: Perform heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous signals. Compare experimental shifts with density functional theory (DFT) predictions (B3LYP/6-311+G(d,p)) for optimized geometries. Reference analogous compounds, such as 4-(trifluoromethyl)benzenesulfonyl chloride, to isolate electronic effects from steric influences .
Q. What experimental designs are effective in assessing the hydrolytic stability of the chloromethyl sulfonyl moiety?
- Methodological Answer: Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS to identify intermediates (e.g., sulfonic acids) and quantify chloride release using ion chromatography. Use Arrhenius plots to calculate activation energies and predict shelf-life under storage conditions .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: Calculate Fukui indices and molecular electrostatic potentials (MEPs) via DFT (e.g., ωB97X-D/def2-TZVP) to identify electrophilic/nucleophilic sites. Validate predictions experimentally using Suzuki-Miyaura couplings (Pd(PPh), KCO) and correlate computed frontier orbital energies with reaction yields .
Q. What strategies optimize crystallization for X-ray diffraction analysis of this compound?
- Methodological Answer: Use slow vapor diffusion (pentane/ether) at –20°C to grow single crystals. Resolve disorder in the trifluoromethyl group via SHELXL refinement with anisotropic displacement parameters. Validate hydrogen bonding using Hirshfeld surface analysis (e.g., C–H···O interactions) .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported boiling points or thermal stability data?
- Methodological Answer: Re-measure thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N or Ar). Compare results with literature values for structurally similar compounds, such as 1-chloro-4-(trifluoromethyl)benzene, to identify systematic errors in prior methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
